molecular formula C9H21N3 B1274565 3-(4-Ethylpiperazin-1-yl)propan-1-amine CAS No. 4524-96-3

3-(4-Ethylpiperazin-1-yl)propan-1-amine

Cat. No. B1274565
CAS RN: 4524-96-3
M. Wt: 171.28 g/mol
InChI Key: XJKFIBMPFSXMBD-UHFFFAOYSA-N
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Description

The compound 3-(4-Ethylpiperazin-1-yl)propan-1-amine is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse pharmacological activities and are often used as building blocks in the synthesis of various pharmaceutical agents.

Synthesis Analysis

The synthesis of piperazine derivatives can be achieved through various methods, including reductive amination and condensation reactions. For instance, the synthesis of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives involves reductive amination of a chromenone precursor with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . Similarly, the synthesis of N-Mannich bases from piperazine derivatives involves the condensation of a piperazine compound with ethyl bromoacetate in basic media, followed by subsequent reactions with hydrazine hydrate and carbon disulfide to form oxadiazole derivatives, which are then reacted with primary and secondary amines in the presence of formaldehyde to form Mannich bases .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which can be substituted at various positions to yield compounds with different properties. The structure of these compounds is typically confirmed using spectroscopic methods such as infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectroscopy .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including electrosynthesis, to form amines. For example, the electrochemical behavior of 1-ethyl-4-nitro-3-cyanopyrazole in acidic aqueous-alcoholic solutions can be manipulated to produce 1-ethyl-4-amino-3-cyanopyrazole or its chlorinated derivative through electroreduction (ER) . The reaction conditions, such as the presence of a mediator, temperature, and choice of electrode, can influence the yield and the type of amine produced.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents on the piperazine ring. These properties are crucial for determining the compound's suitability for pharmaceutical applications. For example, the antimicrobial activity of synthesized piperazine derivatives can be assessed through in vitro screening against bacterial and fungal strains, and their potency can be correlated with their molecular structure using docking studies . Additionally, the antidepressant-like activity of certain piperazine derivatives can be evaluated through binding studies, functional characterization, and behavioral tests in animal models .

Scientific Research Applications

Antifungal Agents

  • Scientific Field: Pharmacology
  • Application Summary: A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents .
  • Methods of Application: The compounds were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .
  • Results: The antitumor, antibacterial, and antifungal activity of the newly synthesized compounds was evaluated .

Antibacterial Activity

  • Scientific Field: Organic Chemistry
  • Application Summary: A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized .
  • Methods of Application: The compounds were synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .
  • Results: The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5). The synthesized compounds were also screened for their antibacterial activity by the agar diffusion method, and three of them were found to be active .

properties

IUPAC Name

3-(4-ethylpiperazin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-2-11-6-8-12(9-7-11)5-3-4-10/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKFIBMPFSXMBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389892
Record name 3-(4-Ethylpiperazin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethylpiperazin-1-yl)propan-1-amine

CAS RN

4524-96-3
Record name 3-(4-Ethylpiperazin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-ethylpiperazin-1-yl)propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Kapoor, AK Ghosh, M Forman, X Hu… - Journal of medicinal …, 2020 - ACS Publications
The critical consequences of human cytomegalovirus (HCMV) infection in the transplant population and in congenitally infected infants, the limited treatment options for HCMV, and the …
Number of citations: 9 pubs.acs.org

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